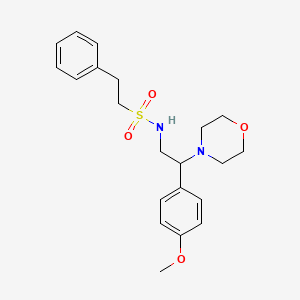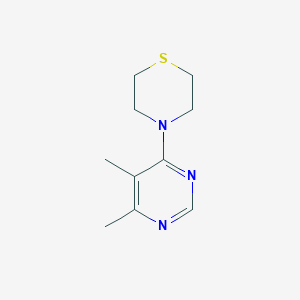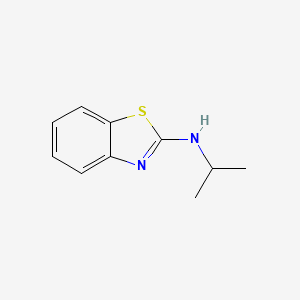![molecular formula C16H10F3NO3 B2831612 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one CAS No. 339023-39-1](/img/structure/B2831612.png)
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one” is a chemical compound with the CAS Number: 339023-39-1 . It has a molecular weight of 321.251 .
Molecular Structure Analysis
The molecular formula of this compound is C16H10F3NO3 . This indicates that it contains 16 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 400.3±45.0 °C at 760 mmHg . The melting point and flash point are not available .Scientific Research Applications
Electrophilic Trifluoromethylation
Research has shown the use of catalysts for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the chemical's potential in synthesizing trifluoromethylated derivatives with desired pharmacological and biological properties. This process is significant for the development of new pharmaceuticals and materials with enhanced efficacy and stability due to the trifluoromethyl group's influence on molecular properties (Mejía & Togni, 2012).
Synthesis of Aniline Derivatives
Aniline derivatives bearing the trifluoromethoxy group, synthesized through facile methods, are crucial for drug discovery and development. These methods address the challenges of synthesizing trifluoromethoxylated compounds, providing a pathway to creating compounds with potential pharmacological applications. The synthesis involves the use of Togni reagent II, illustrating a practical approach to obtaining ortho-trifluoromethoxylated aniline derivatives, which can serve as synthetic building blocks for pharmaceuticals (Feng & Ngai, 2016).
Creation of Benzofuran and Benzothiophene Derivatives
The development of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes through a facile and general route highlights the compound's versatility in creating sulfur-containing aromatic compounds. These reactions, promoted by BiCl3, show broad functional group tolerance, indicating the compound's utility in synthesizing diverse chemical structures with potential applications in materials science and pharmaceutical chemistry (Sheng, Fan, & Wu, 2014).
Liquid Crystal Research
Compounds related to "3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one" have been explored for their liquid crystalline properties. Specifically, derivatives exhibiting stable smectic phases and high orientational order highlight the potential of trifluoromethyl and trifluoromethoxy groups in designing new liquid crystalline materials. These findings are crucial for the development of advanced display technologies and optical devices, where control over material properties is essential for performance enhancement (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)22-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIQMOZGYKVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2831530.png)

![Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2831535.png)


![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)
![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)




![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)